PHENOL-OD

Mass Spectrometry Isotope Dilution Analytical Chemistry

Quantifying trace phenol in complex matrices is hindered by co-elution and identical m/z with the native analyte. PHENOL-OD (CAS 1003-66-3), an O-deuterated phenol with a definitive +1 Da mass shift, serves as the optimal internal standard for LC-MS/MS and GC-MS methods, correcting for sample preparation losses and instrument drift. • Enables precise quantification in wastewater, soil, and biological fluids. • Site-specific O-D label uniquely enables hydroxyl-group mechanistic probing via kinetic isotope effects and vibrational spectroscopy. • Supplied with documented isotopic enrichment and Certificates of Analysis for validated, regulatory-grade analytical workflows.

Molecular Formula C6H6O
Molecular Weight 95.12 g/mol
CAS No. 1003-66-3
Cat. No. B089854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHENOL-OD
CAS1003-66-3
Molecular FormulaC6H6O
Molecular Weight95.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O
InChIInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD
InChIKeyISWSIDIOOBJBQZ-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PHENOL-OD: A Monodeuterated Phenol Standard


PHENOL-OD (CAS 1003-66-3), also known as phenol-d1, is a stable isotopically labeled compound where a single hydrogen atom in the hydroxyl (-OH) group of phenol is substituted with a deuterium atom [1]. This specific O-deuteration distinguishes it from other deuterated phenol variants, such as the ring-deuterated phenol-d5 or the fully deuterated phenol-d6. With a molecular formula of C6H5DO and a molecular weight of 95.12 g/mol , its primary utility lies not in direct biological or chemical activity, but as a specialized tool. It serves as a unique internal standard in quantitative mass spectrometry [2] and as a valuable probe for mechanistic studies via isotope effects [3], leveraging the distinct physicochemical properties imparted by the heavier hydrogen isotope at a specific, labile position.

Why Standard Phenol Cannot Replace PHENOL-OD


Simple substitution of PHENOL-OD with standard, non-deuterated phenol or other non-isotopic analogs fails to meet the critical requirements for precise analytical quantification and detailed mechanistic investigation. In mass spectrometry, standard phenol co-elutes and shares the same mass-to-charge ratio (m/z) as the target analyte, making accurate quantification in complex matrices impossible without an internal standard that behaves identically but is distinguishable by mass [1]. Similarly, studies exploring reaction pathways or metabolic processes rely on the kinetic isotope effect (KIE) imparted by the C-D or O-D bond, which is completely absent in the non-deuterated form [2]. The specific placement of the deuterium label on the oxygen atom in PHENOL-OD also makes it uniquely suited for studying phenomena involving hydroxyl group exchange, hydrogen bonding, or specific metabolic steps, a feature not shared by ring-deuterated analogs like phenol-d5 [3].

PHENOL-OD: Quantifiable Differentiation


Mass Shift for Isotope Dilution MS

The replacement of the hydroxyl proton with deuterium in PHENOL-OD results in a mass increase of approximately 1 atomic mass unit (Da) compared to standard phenol (C6H6O, MW 94.11 g/mol). This creates a distinct mass difference in mass spectrometry, allowing PHENOL-OD to serve as an internal standard for the precise quantification of phenol. By adding a known quantity of PHENOL-OD to a sample, matrix effects and instrument variability are normalized because the standard and analyte exhibit near-identical chromatographic behavior and ionization efficiency but are distinguished by their unique m/z ratios [1]. This principle is a class-level inference for deuterated standards; phenol-d6 (MW ~100 g/mol) provides a +6 Da shift, which can offer better separation from the analyte signal in some applications, but the +1 Da shift of PHENOL-OD is specifically useful when a minimal mass difference is desired to ensure co-elution with the analyte [2].

Mass Spectrometry Isotope Dilution Analytical Chemistry

Distinct Vibrational Spectrum in Spectroscopy

The substitution of a hydrogen atom with deuterium on the hydroxyl group alters the vibrational frequencies of the molecule. This is clearly observed in near-infrared (NIR) spectroscopy where the O-D stretching vibration of PHENOL-OD is distinct from the O-H stretching vibration of standard phenol [1]. Specifically, studies on phenol-OH(OD) derivatives in carbon tetrachloride show well-resolved v(OD) and v(CH) stretching bands, providing a unique spectral signature that allows researchers to study hydrogen bonding dynamics and molecular environments without interference from the more common O-H vibrations . This is a direct, physical property difference.

Spectroscopy Physical Chemistry Hydrogen Bonding

Reduced Neutron Scattering in Polymers

In material science, PHENOL-OD and other deuterated phenols are crucial monomers for synthesizing deuterated polymers. A key quantitative advantage is demonstrated in neutron scattering studies. A highly deuterated novolac-type phenolic resin, synthesized via polycondensation of deuterated phenol and formaldehyde, exhibits a significantly lower incoherent neutron scattering background than a non-deuterated phenolic resin [1]. This lower background is essential for enhancing the signal-to-noise ratio in techniques like Quasielastic Neutron Scattering (QENS) and Small-Angle Neutron Scattering (SANS), enabling detailed study of polymer dynamics and structure [2]. While this specific study used highly deuterated phenol, PHENOL-OD serves as the foundational O-deuterated building block for achieving this property.

Polymer Science Neutron Scattering Material Characterization

PHENOL-OD: Key Application Scenarios


Phenol Quantification via Isotope Dilution MS

For analytical chemists and environmental scientists needing to accurately measure trace levels of phenol in samples like wastewater, soil, or blood plasma, PHENOL-OD is a critical internal standard. Its +1 Da mass shift from the target analyte ensures precise quantification by correcting for sample preparation losses and instrument drift [1]. This application directly leverages the mass difference established in Section 3, making it an indispensable procurement choice over non-labeled standards for validated, regulatory-grade analytical methods.

Hydroxyl Dynamics via Vibrational Spectroscopy

Physical chemists and spectroscopists studying hydrogen bonding, molecular complexes, or proton transfer dynamics can use PHENOL-OD as a site-specific probe. The distinct O-D vibrational frequency allows researchers to decouple and observe the behavior of the hydroxyl group in complex environments without spectral overlap from O-H signals [2]. This is a specific, non-substitutable application derived from the compound's unique spectroscopic signature, as outlined in Section 3.

Deuterated Monomers for Neutron Scattering

Polymer scientists and material engineers developing new resins, adhesives, or composites can procure PHENOL-OD as a monomer for synthesizing partially deuterated polymers. These polymers are essential for creating contrast in neutron scattering experiments, enabling the detailed study of polymer morphology, chain dynamics, and interfacial behavior that is impossible with hydrogenous materials due to high incoherent background [3]. This application is a direct outcome of the material properties highlighted in Section 3.

Technical Documentation Hub

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